Cas no 92001-51-9 (N-(4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)propionamide)

N-(4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)propionamide is a pyrimidine derivative with potential applications in pharmaceutical and biochemical research. Its structure features a propionamide group attached to a dihydropyrimidinone core, which may confer reactivity useful in nucleoside or heterocyclic synthesis. The presence of both amino and carbonyl functionalities allows for versatile chemical modifications, making it a valuable intermediate in medicinal chemistry. This compound's stability under standard conditions and compatibility with common organic solvents enhance its practicality in laboratory settings. Further studies may explore its role as a precursor in the development of bioactive molecules or as a scaffold for targeted drug design.
N-(4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)propionamide structure
92001-51-9 structure
Product name:N-(4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)propionamide
CAS No:92001-51-9
MF:C7H10N4O2
MW:182.1799
CID:1094296
PubChem ID:136302670

N-(4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)propionamide Chemical and Physical Properties

Names and Identifiers

    • N-(4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)propionamide
    • N-(6-amino-4-oxo-1H-pyrimidin-5-yl)propanamide
    • SB55863
    • 92001-51-9
    • Inchi: InChI=1S/C7H10N4O2/c1-2-4(12)11-5-6(8)9-3-10-7(5)13/h3H,2H2,1H3,(H,11,12)(H3,8,9,10,13)
    • InChI Key: TYMLXJDOCWYKJR-UHFFFAOYSA-N
    • SMILES: CCC(NC1=C(N=CN=C1O)N)=O

Computed Properties

  • Exact Mass: 182.08037557g/mol
  • Monoisotopic Mass: 182.08037557g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 306
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.3
  • Topological Polar Surface Area: 96.6Ų

N-(4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)propionamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM166348-1g
N-(4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)propionamide
92001-51-9 95%
1g
$364 2024-07-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1749086-1g
n-(4-Amino-6-oxo-1,6-dihydropyrimidin-5-yl)propionamide
92001-51-9 98%
1g
¥3243.00 2024-04-25
Chemenu
CM166348-1g
N-(4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)propionamide
92001-51-9 95%
1g
$380 2021-08-05
Crysdot LLC
CD11014578-1g
N-(4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)propionamide
92001-51-9 95+%
1g
$402 2024-07-19

Additional information on N-(4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)propionamide

Recent Advances in the Study of N-(4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)propionamide (CAS: 92001-51-9)

N-(4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)propionamide (CAS: 92001-51-9) is a pyrimidine derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. Recent studies have explored its role as a key intermediate in the synthesis of novel bioactive compounds, particularly in the development of anticancer and antiviral agents. This research brief aims to summarize the latest findings related to this compound, highlighting its chemical properties, biological activities, and potential applications in drug discovery.

One of the most notable advancements in the study of N-(4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)propionamide is its incorporation into the design of nucleotide analogs. Researchers have demonstrated that this compound can serve as a scaffold for the development of inhibitors targeting DNA and RNA polymerases. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported the synthesis of a series of derivatives based on this scaffold, which exhibited potent inhibitory activity against viral polymerases, including those of SARS-CoV-2 and influenza viruses. The study highlighted the compound's ability to mimic natural nucleotides, thereby disrupting viral replication.

In addition to its antiviral potential, N-(4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)propionamide has also been investigated for its anticancer properties. A recent study in Bioorganic & Medicinal Chemistry Letters explored its role as a precursor for the synthesis of thymidylate synthase inhibitors. Thymidylate synthase is a critical enzyme in DNA synthesis, and its inhibition is a well-established strategy for cancer therapy. The study found that derivatives of this compound exhibited significant cytotoxicity against several cancer cell lines, including colorectal and breast cancer cells, with IC50 values in the low micromolar range.

The chemical versatility of N-(4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)propionamide is further underscored by its use in the development of prodrugs. Researchers have leveraged its amino and carbonyl functional groups to design prodrugs that can be selectively activated in target tissues. For example, a 2022 study in Molecular Pharmaceutics described the synthesis of a prodrug based on this compound, which demonstrated enhanced bioavailability and reduced systemic toxicity in preclinical models. This approach holds promise for improving the therapeutic index of existing anticancer and antiviral agents.

Despite these promising findings, challenges remain in the clinical translation of N-(4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)propionamide-based therapeutics. Issues such as metabolic stability, pharmacokinetics, and potential off-target effects need to be addressed through further research. However, the compound's unique chemical structure and demonstrated biological activities make it a valuable candidate for continued investigation. Future studies may focus on optimizing its derivatives for improved efficacy and safety, as well as exploring its potential in combination therapies.

In conclusion, N-(4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)propionamide (CAS: 92001-51-9) represents a versatile and promising scaffold in medicinal chemistry. Its applications in antiviral and anticancer drug development, as well as its potential for prodrug design, highlight its significance in contemporary research. As the field advances, this compound is likely to play an increasingly important role in the discovery of next-generation therapeutics.

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